molecular formula C12H10N4O2 B3037943 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile CAS No. 672952-03-3

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile

Cat. No.: B3037943
CAS No.: 672952-03-3
M. Wt: 242.23 g/mol
InChI Key: CKZTUCMTTPUNAR-UHFFFAOYSA-N
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Description

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile is a complex organic compound that features a unique structure combining an imidazole ring with a benzodioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin moiety, which can be synthesized from salicylic acid and acetylenic esters through a CuI and NaHCO3-mediated reaction in acetonitrile . The imidazole ring is then introduced through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its unique structure and potential bioactivity suggest applications in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile stands out due to its specific combination of the imidazole and benzodioxin moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-6-9-12(14)16(7-15-9)8-1-2-10-11(5-8)18-4-3-17-10/h1-2,5,7H,3-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZTUCMTTPUNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=NC(=C3N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile
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5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile
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5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile

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